molecular formula C15H22N2O2 B1382825 Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1803595-39-2

Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No. B1382825
CAS RN: 1803595-39-2
M. Wt: 262.35 g/mol
InChI Key: XPXGJIXSLLQRJQ-UHFFFAOYSA-N
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Description

“Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a complex organic compound. It contains a tetrahydroquinoline backbone, which is a type of heterocyclic compound. The “5-(aminomethyl)” indicates an amino group (-NH2) attached to the 5th carbon of the quinoline ring via a methylene bridge (-CH2-). The “tert-butyl … carboxylate” part suggests the presence of a carboxylate ester functional group, where the esterifying group is a tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an amino group, and a tert-butyl ester group. The tetrahydroquinoline ring is a bicyclic structure with one nitrogen atom. The amino group is a basic functional group that can participate in various chemical reactions. The tert-butyl ester group is a derivative of carboxylic acid and can be hydrolyzed back to the carboxylic acid under acidic or basic conditions .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. The amino group can participate in reactions like acylation, alkylation, and condensation. The ester group can undergo reactions like hydrolysis, reduction, and transesterification .

Scientific Research Applications

Intramolecular Charge Transfer

  • Charge Transfer Dynamics : Research on related compounds, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), indicates fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This behavior is significant for understanding electron transfer processes in organic molecules (Zachariasse et al., 2004).

Catalytic Systems and Synthesis

  • Catalytic Systems : A study on di-tert-butyl azodicarboxylate for aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines shows the potential of such compounds in catalytic systems under mild conditions. This is crucial for efficient and sustainable chemical synthesis (Jung et al., 2016).

  • Facile One-Pot Synthesis : The facile one-pot synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and related compounds demonstrates the practical applications in the synthesis of complex molecules (Ryabukhin et al., 2008).

Molecular Structure and Reactions

  • Molecular Structure Studies : Investigations into the molecular structure and reactions of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provide insights into the structural dynamics of complex organic molecules (Moriguchi et al., 2014).

Drug Development and Chemical Transformations

  • Drug Development Insights : Studies on compounds like N-tert-butyl isoquine (GSK369796) offer valuable insights into drug development processes, particularly in the synthesis and evaluation of potential pharmaceuticals (O’Neill et al., 2009).

  • Chemical Transformations : Research on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with various reagents highlights the versatility of similar compounds in diverse chemical transformations (Moskalenko & Boev, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, compounds with amino and ester groups need to be handled with care as they can be irritants and may have other health hazards .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. It could be explored for its potential uses in medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-5-7-12-11(10-16)6-4-8-13(12)17/h4,6,8H,5,7,9-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXGJIXSLLQRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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